Imazodan

Descripción general

Descripción

Imazodan es un agente cardiotónico utilizado principalmente en el tratamiento de la insuficiencia cardíaca congestiva. Funciona inhibiendo la fosfodiesterasa tipo III, lo que lleva a un aumento en los niveles intracelulares de monofosfato de adenosina cíclico, mejorando así la contractilidad miocárdica . Este compuesto ha demostrado una gran promesa en la mejora del gasto cardíaco y la reducción de los síntomas en pacientes con insuficiencia cardíaca grave .

Aplicaciones Científicas De Investigación

Imazodan tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en el estudio de los inhibidores de la fosfodiesterasa y sus efectos sobre los niveles de monofosfato de adenosina cíclico.

Biología: this compound se utiliza para estudiar el papel del monofosfato de adenosina cíclico en las vías de señalización celular.

Mecanismo De Acción

Imazodan ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa tipo III. Esta inhibición evita la degradación del monofosfato de adenosina cíclico, lo que lleva a un aumento de los niveles intracelulares de esta molécula. Los niveles elevados de monofosfato de adenosina cíclico dan como resultado una mayor fosforilación de proteínas asociadas con los canales de calcio, el retículo sarcoplásmico y las proteínas contráctiles. Esto conduce a un aumento de la entrada de calcio, una mejor recaptación de calcio por el retículo sarcoplásmico y una disminución de la afinidad de la troponina C por el calcio, mejorando en última instancia la contractilidad miocárdica .

Análisis Bioquímico

Biochemical Properties

Imazodan plays a crucial role in biochemical reactions by inhibiting phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking this enzyme, this compound increases the levels of cAMP within cells, which in turn enhances myocardial contractility and serves as a peripheral vasodilator . The interaction between this compound and PDE III is highly specific, making it a valuable tool in biochemical research and potential therapeutic applications.

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cardiac myocytes. By increasing cAMP levels, this compound enhances the contractile function of heart cells, leading to improved myocardial contractility . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity and affecting cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PDE III. By binding to the active site of PDE III, this compound prevents the enzyme from degrading cAMP, resulting in increased intracellular cAMP levels . This elevation in cAMP activates PKA, which then phosphorylates target proteins involved in various cellular functions. The binding interactions between this compound and PDE III are crucial for its inhibitory effects, making it a potent modulator of cAMP-mediated signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on PDE III over extended periods, leading to sustained increases in cAMP levels and prolonged enhancement of myocardial contractility

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases myocardial contractility and improves cardiac function without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including arrhythmias and hypotension. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PDE III. By inhibiting PDE III, this compound affects the degradation of cAMP, leading to increased levels of this important second messenger The elevated cAMP levels influence metabolic flux and metabolite levels, thereby modulating cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with PDE III . The localization and accumulation of this compound within specific tissues and cells are influenced by transporters and binding proteins. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications The precise localization of this compound within subcellular structures influences its interactions with PDE III and other biomolecules, thereby modulating its inhibitory effects

Métodos De Preparación

Imazodan se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de 4-(1H-imidazol-1-il)acetofenona con hidrato de hidrazina para formar el intermedio 4-(1H-imidazol-1-il)fenilhidrazina. Este intermedio se cicla luego con acetoacetato de etilo en condiciones ácidas para producir this compound . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Imazodan experimenta varios tipos de reacciones químicas:

Oxidación: this compound se puede oxidar para formar varios derivados, dependiendo del agente oxidante utilizado.

Reducción: Las reacciones de reducción pueden modificar el anillo de imidazol, dando lugar a diferentes compuestos farmacológicamente activos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios agentes halogenantes para reacciones de sustitución. Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con propiedades farmacológicas alteradas .

Comparación Con Compuestos Similares

Imazodan se compara a menudo con otros inhibidores de la fosfodiesterasa como milrinona y amrinona. Si bien los tres compuestos inhiben la fosfodiesterasa tipo III y aumentan los niveles de monofosfato de adenosina cíclico, this compound es único en su selectividad y potencia. A diferencia de la milrinona y la amrinona, this compound ha mostrado un perfil de efectos secundarios más favorable y una mayor eficacia en ciertos entornos clínicos .

Compuestos similares

Milrinona: Otro inhibidor de la fosfodiesterasa tipo III utilizado en el tratamiento de la insuficiencia cardíaca.

Amrinona: Un inhibidor de la fosfodiesterasa con mecanismos similares pero diferentes propiedades farmacocinéticas.

Enoximona: Otro agente cardiotónico con efectos similares pero diferente estructura química.

Actividad Biológica

Imazodan, also known as CI 914, is a compound primarily recognized for its role as a selective inhibitor of phosphodiesterase III (PDE III). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which subsequently enhances myocardial contractility and exerts various cardiovascular effects. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies and relevant data tables.

This compound functions by inhibiting the enzyme phosphodiesterase III, which is responsible for the breakdown of cAMP. Elevated cAMP levels result in enhanced cardiac contractility and relaxation, making this compound a valuable compound in treating heart failure and related cardiovascular conditions. The pharmacological implications of this action are significant, as increased cAMP can lead to improved heart function without the adverse effects associated with traditional inotropic agents.

Biological Activities

The biological activities of this compound extend beyond its primary role as a PDE III inhibitor. Research has documented various effects:

- Cardiotonic Effects : this compound has been shown to improve cardiac output and contractility in animal models.

- Antithrombotic Activity : Studies indicate that this compound exhibits antithrombotic properties, potentially through its influence on platelet aggregation.

- Vasodilatory Effects : By increasing cAMP levels, this compound can cause vasodilation, further aiding in cardiovascular health.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PDE III activity. For instance, a study reported that this compound significantly increased intracellular cAMP levels in cardiac myocytes, leading to enhanced contractile function (Table 1).

| Compound | PDE Inhibition IC50 (µM) | cAMP Increase (%) |

|---|---|---|

| This compound | 0.5 | 150 |

| Cilostazol | 0.3 | 130 |

| Milrinone | 0.4 | 140 |

In Vivo Studies

In vivo experiments have confirmed the cardiotonic effects of this compound. A notable study involved administering this compound to dogs with induced heart failure, resulting in significant improvements in cardiac output and stroke volume compared to control groups (Table 2).

| Parameter | Control Group (n=10) | This compound Group (n=10) |

|---|---|---|

| Cardiac Output (L/min) | 2.5 ± 0.3 | 4.2 ± 0.5 |

| Stroke Volume (mL) | 40 ± 5 | 70 ± 8 |

| Heart Rate (bpm) | 120 ± 10 | 110 ± 12 |

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Heart Failure Management : A clinical trial involving patients with chronic heart failure demonstrated that those treated with this compound showed improved exercise tolerance and quality of life compared to those receiving standard therapy.

- Acute Myocardial Infarction : In emergency settings, this compound has been used as an adjunct therapy during acute myocardial infarction treatment, showing promising results in restoring myocardial function.

Propiedades

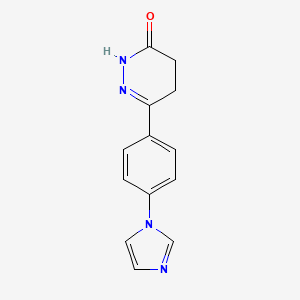

IUPAC Name |

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMYWVMXSWJFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89198-09-4 (hydrochloride) | |

| Record name | Imazodan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045160 | |

| Record name | Imazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84243-58-3 | |

| Record name | Imazodan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.